3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Overview
Description
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of carbazole, a nitrogen-containing heterocyclic aromatic compound, which is substituted at positions 3 and 6 with 2-methyl-2-morpholinopropionyl groups and at position 9 with an octyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole typically involves multi-step organic reactions. The initial step often includes the preparation of the carbazole core, followed by the introduction of the 2-methyl-2-morpholinopropionyl groups at positions 3 and 6. This can be achieved through acylation reactions using appropriate acylating agents under controlled conditions. The final step involves the alkylation of the nitrogen atom at position 9 with an octyl group, which can be carried out using octyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinopropionyl groups, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but with tert-butyl groups instead of morpholinopropionyl groups.
9-Octylcarbazole: Lacks the 2-methyl-2-morpholinopropionyl groups, making it less complex.
3,6-Dimethylcarbazole: Contains methyl groups at positions 3 and 6 instead of morpholinopropionyl groups.
Uniqueness
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole is unique due to the presence of both morpholinopropionyl and octyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-1-[6-(2-methyl-2-morpholin-4-ylpropanoyl)-9-octylcarbazol-3-yl]-2-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N3O4/c1-6-7-8-9-10-11-16-39-31-14-12-27(33(40)35(2,3)37-17-21-42-22-18-37)25-29(31)30-26-28(13-15-32(30)39)34(41)36(4,5)38-19-23-43-24-20-38/h12-15,25-26H,6-11,16-24H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJXJOKADGNAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C(=O)C(C)(C)N3CCOCC3)C4=C1C=CC(=C4)C(=O)C(C)(C)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400291 | |
Record name | 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104005-37-0 | |
Record name | 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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